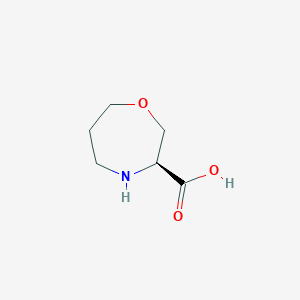

(3S)-1,4-Oxazepane-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(3S)-1,4-oxazepane-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-4-10-3-1-2-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 |

InChI Key |

VJCZYUDVOCSWKC-YFKPBYRVSA-N |

Isomeric SMILES |

C1CN[C@@H](COC1)C(=O)O |

Canonical SMILES |

C1CNC(COC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 1,4 Oxazepane 3 Carboxylic Acid and Its Derivatives

Asymmetric Synthesis Approaches to Chiral 1,4-Oxazepane (B1358080) Carboxylic Acids

The creation of chiral 1,4-oxazepane carboxylic acids necessitates precise control over stereocenters. rsc.org A variety of asymmetric strategies have been developed, ranging from stereoselective cyclization reactions that establish the heterocyclic core to the use of enantioselective catalysts that guide the formation of the chiral skeleton. rsc.org These methods are critical for producing enantiopure compounds required for therapeutic applications. nih.gov

Stereoselective cyclization is a cornerstone for the synthesis of the 1,4-oxazepane core. Robust approaches often rely on the intramolecular cyclization of carefully designed linear precursors, such as alkenols, alkynols, or hydroxyketones, typically promoted by Brönsted or Lewis acids. rsc.orgrsc.org However, the synthesis of certain derivatives, like 1,4-oxazepane-2,5-diones, can be particularly challenging due to the conformational preferences of amide bonds and the lability of lactones within the structure, which can impede ring closure. researchgate.netnih.gov

Intramolecular C-N bond formation is a powerful strategy for constructing the 1,4-oxazepane ring. Palladium-catalyzed intramolecular amination has been successfully employed to create the seven-membered heterocycle in a scalable and robust manner. acs.org This method, a variation of the Buchwald-Hartwig amination, facilitates the coupling of an amine and an aryl or alkyl halide within the same molecule to forge the key C-N bond that closes the ring. acs.orgbohrium.com

Similarly, copper-catalyzed C-N cross-coupling reactions provide an efficient pathway to related seven-membered heterocyclic systems under mild conditions. mdpi.comnih.gov Tandem reactions, such as a C-N coupling followed by a C-H carbonylation, have also been developed for the synthesis of benzo-1,4-oxazepine derivatives, demonstrating the versatility of metal-catalyzed cyclization in generating this structural motif. mdpi.com

Oxidative cleavage is a fundamental reaction in organic synthesis that breaks carbon-carbon double or triple bonds to form carbonyl compounds. This method can be ingeniously applied to ring construction and stereocenter generation. In this context, a larger ring system containing a strategically placed double bond can be cleaved to form a linear intermediate with defined stereochemistry, which then undergoes cyclization to form the desired oxazepane. For instance, the oxidative cleavage of an internal double bond within a polycyclic system, such as an oxazinocarbazole, can yield a medium-sized ring. researchgate.net

Common oxidizing agents used for this purpose include ozone, potassium permanganate (B83412) (KMnO4), and ruthenium tetroxide (RuO4). By starting with a chiral, non-racemic precursor, the stereocenters present can direct the conformation during the cleavage and subsequent ring-closing steps, thereby establishing the desired stereochemistry in the final 1,4-oxazepane product.

Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis. In the context of 1,4-oxazepane synthesis, ring-closing reactions can generate new stereocenters, and the stereochemical outcome is often influenced by the nature of the starting materials and the reaction conditions. rsc.orgresearchgate.net

A study on the synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine found that the cleavage and cyclization step yielded 1,4-oxazepane derivatives as a mixture of diastereomers. researchgate.netnih.gov The diastereomeric ratio was found to be dependent on the substitution pattern of the 2-bromoacetophenone (B140003) precursors used in the synthesis. rsc.orgresearchgate.net This highlights that steric and electronic interactions between substituents on the acyclic precursor can effectively control the conformation of the transition state during cyclization, thereby dictating the relative stereochemistry of the newly formed ring. researchgate.net While some substitutions led to inseparable mixtures, catalytic hydrogenation of a nitro group in certain derivatives improved the separability of the resulting diastereomeric anilines, allowing for the isolation of the major isomers. rsc.orgnih.gov

| Entry | R² Substituent | R³ Substituent | Product | Diastereomeric Ratio (C2 R:S) |

| 1 | 2-NO₂-4-Cl-Ph | Ph | 6f | - (inseparable) |

| 2 | 4-Me-Ph-SO₂ | Ph | 6g | 62:38 |

| 3 | 2-NH₂-Ph-SO₂ | 4-Me-Ph | 7m | 80:20 |

| 4 | 2-NH₂-Ph-SO₂ | 4-F-Ph | 7o | 73:27 |

| 5 | 2-NH₂-Ph-SO₂ | 4-Br-Ph | 7p | 70:30 |

| 6 | 2-NH₂-Ph-SO₂ | 4-CF₃-Ph | 7q | 67:33 |

| 7 | 2-NH₂-Ph-SO₂ | 3-thienyl | 7t | 64:36 |

This table presents data on the diastereomeric ratios of synthesized 1,4-oxazepane derivatives, showing the influence of different substituents on stereoselectivity. Data sourced from Králová, P., et al. (2020). nih.gov

Enantioselective catalysis offers an efficient and atom-economical approach to constructing chiral heterocyclic skeletons. nih.gov This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. While direct examples for (3S)-1,4-Oxazepane-3-carboxylic acid are specific, analogous methodologies for related seven-membered rings demonstrate the power of this approach.

For instance, chiral Brønsted acids, such as confined chiral phosphoric acids, have been used for the highly enantioselective desymmetrization of 3-substituted oxetanes to access chiral 1,4-benzoxazepines with excellent enantiocontrol. acs.org Organocatalysis has also emerged as a robust tool; chiral Brønsted bases can catalyze asymmetric annulations to build axially chiral skeletons. researchgate.net Furthermore, transition metals paired with chiral ligands are widely used. Palladium-catalyzed asymmetric decarboxylative [4+3] cycloaddition reactions, for example, have been developed to generate structurally diverse 1,2,4-benzotriazepines with two stereogenic centers in good to excellent stereoselectivity. nih.gov These catalytic systems create a chiral environment that forces the reaction to proceed through a lower-energy pathway for one enantiomer over the other, leading to the desired enantiopure 1,4-oxazepane scaffold. nih.govresearchgate.net

Stereoselective Cyclization Strategies for Oxazepane Ring Formation

Polymer-Supported Synthetic Strategies for Oxazepane Carboxylic Acids

Polymer-supported synthesis provides a powerful platform for the preparation of 1,4-oxazepane carboxylic acid libraries. This solid-phase approach simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product, facilitating multi-step sequences.

A notable strategy involves the use of polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org In this method, Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin. nih.gov The resin-bound amino acid then undergoes a sequence of reactions, including reaction with various nitrobenzenesulfonyl chlorides followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. rsc.orgnih.gov

The final cleavage from the polymer support is a crucial step that dictates the final product. Cleavage using trifluoroacetic acid (TFA) alone leads to the removal of the silyl (B83357) protecting group, followed by a spontaneous lactonization. rsc.orgnih.gov In contrast, using a cleavage cocktail containing TFA and a reducing agent like triethylsilane (Et₃SiH) results in the formation of the desired 1,4-oxazepane derivatives. rsc.orgrsc.orgnih.gov This dual role of the cleavage step—releasing the product from the resin while simultaneously facilitating the final ring-closing reduction—showcases the efficiency of solid-phase synthesis. rsc.orgresearchgate.net

| Starting Material on Resin | Key Reagents | Cleavage Cocktail | Final Product |

| Fmoc-HSe(TBDMS)-OH | 1. 2-Nitrobenzenesulfonyl chloride2. 2-Bromoacetophenone | TFA / Et₃SiH | 1,4-Oxazepane-5-carboxylic acid derivative |

| Fmoc-HSe(TBDMS)-OH | 1. 2-Nitrobenzenesulfonyl chloride2. 2-Bromoacetophenone | TFA | Lactone (via spontaneous lactonization) |

This table summarizes the polymer-supported synthesis strategy, highlighting how the choice of cleavage cocktail determines the reaction outcome, leading to either the desired 1,4-oxazepane or a lactone byproduct. Data sourced from Králová, P., et al. (2020). rsc.orgnih.gov

Solid-Phase Synthesis from Polymer-Supported Amino Acid Precursors (e.g., Homoserine)

Solid-phase synthesis offers significant advantages for creating libraries of complex molecules through simplified purification and the ability to drive reactions to completion using excess reagents. A key strategy for synthesizing chiral 1,4-oxazepane carboxylic acids involves using polymer-supported homoserine as the starting material. rsc.orgmdpi.com This method provides a direct route to the desired heterocyclic core with inherent stereochemical control derived from the parent amino acid.

The process begins with the immobilization of a protected homoserine derivative onto a solid support, typically a Wang resin. rsc.org A common precursor is Fmoc-HSe(TBDMS)-OH, where the amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) ether. rsc.orgresearchgate.net Following immobilization, the Fmoc group is removed, and the free amine is reacted with various nitrobenzenesulfonyl chlorides. Subsequent alkylation of the resulting sulfonamide with electrophiles, such as 2-bromoacetophenones, yields N-phenacyl nitrobenzenesulfonamides attached to the polymer support. rsc.orgrsc.org This sequence allows for the introduction of diverse substituents, setting the stage for the crucial cyclization and cleavage step.

Regioselectivity and Stereoselectivity Studies during Cleavage from Solid Support

The final cleavage of the synthesized compound from the solid support is a critical step that dictates the structure of the final product. The choice of cleavage cocktail significantly influences the outcome, particularly the regioselectivity and stereoselectivity of the cyclization process. rsc.org

When the polymer-supported N-phenacyl nitrobenzenesulfonamides are treated with a cleavage mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂), the acid-labile TBDMS protecting group on the homoserine side-chain is removed. This is followed by a spontaneous lactonization, where the free hydroxyl group attacks the ester linkage to the Wang resin, resulting in the formation of a lactone rather than the desired oxazepane ring. rsc.orgresearchgate.net

In contrast, using a cleavage cocktail containing TFA and a reducing agent, such as triethylsilane (Et₃SiH), leads to a different reaction pathway. This mixture facilitates the reductive cleavage of the molecule from the resin, which is then followed by an intramolecular cyclization to yield the desired 1,4-oxazepane derivatives. rsc.orgrsc.org However, this cyclization typically results in a mixture of diastereomers. rsc.org The regioselectivity and stereoselectivity of this step are dependent on the substitution pattern of the 2-bromoacetophenones used in the alkylation step. rsc.org Detailed studies have shown that catalytic hydrogenation of the nitro group on the benzenesulfonyl moiety can improve the separability of the resulting diastereomeric anilines, allowing for the isolation and characterization of the major isomers. rsc.orgrsc.org

| Starting Material on Solid Support | Cleavage Cocktail | Primary Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| N-phenacyl nitrobenzenesulfonamide of Homoserine | TFA/CH₂Cl₂ | Lactone | Not applicable (no oxazepane ring formation) | rsc.org |

| N-phenacyl nitrobenzenesulfonamide of Homoserine | TFA/Et₃SiH | 1,4-Oxazepane derivative | Mixture of inseparable diastereomers | rsc.orgrsc.org |

Cycloaddition Reactions in the Formation of Oxazepane Derivatives (e.g., [2+5] Cycloadditions)

Cycloaddition reactions represent a powerful and atom-economical approach to constructing cyclic systems, including oxazepane derivatives. rsc.org Among these, [5+2] cycloadditions have emerged as a valuable tool. For instance, a Palladium-catalyzed asymmetric [5+2] cycloaddition between vinylethylene carbonates and sulfamate-derived cyclic imines has been developed for the synthesis of N-fused 1,3-oxazepines. rsc.orgdongguk.edu These resulting oxazepine structures can be subsequently transformed into the corresponding saturated N-fused 1,3-oxazepanes under mild conditions. rsc.orgdongguk.edu This method provides a direct pathway to enantiomerically enriched oxazepine derivatives with good yields and high enantioselectivities. rsc.org

Another relevant strategy involves [2+5] cycloaddition reactions. For example, novel 1,3-oxazepine derivatives have been synthesized through the reaction of imines with cyclic carboxylic acid anhydrides. researchgate.net Similarly, the one-step reaction of succinic anhydride (B1165640) with specific imines in dry benzene (B151609) can produce 1,3-oxazepane-4,7-diones in good yields. tsijournals.com The proposed mechanism involves the formation of a dipolar intermediate from the imine, which then undergoes cyclization to form the seven-membered heterocyclic ring. tsijournals.com While these examples form 1,3-oxazepanes, the principles of cycloaddition demonstrate a versatile strategy for building the core seven-membered ring of oxazepane systems.

Derivatization from Other Heterocyclic Systems (e.g., Morpholines, Dihydrooxazines)

The synthesis of 1,4-oxazepanes can also be achieved through the chemical modification or ring expansion of other existing heterocyclic systems. Morpholines, which are six-membered heterocyclic ethers, serve as a notable precursor. A documented method involves the ring expansion of a morpholine (B109124) derivative to form a 1,4-oxazepane. rsc.org Specifically, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes in substantial amounts, alongside the expected substitution product. rsc.org This ring expansion is explained by a mechanism involving neighboring group participation, which leads to an ambident aziridinium (B1262131) cation intermediate that directs the formation of the seven-membered ring. rsc.org

Furthermore, synthetic strategies developed for morpholine-3-carboxylic acids and dihydrooxazine-3-carboxylic acids from the amino acid serine provide a conceptual basis for the synthesis of their seven-membered homologues. rsc.org The successful stereoselective synthesis of morpholines from resin-bound serine inspired the application of a similar methodology to polymer-supported homoserine to access the corresponding 1,4-oxazepane-5-carboxylic acids. rsc.orgnih.gov

New Routes to 1,4-Oxazepane Derivatives from N-Propargylamines

N-Propargylamines have been recognized as versatile building blocks in organic synthesis for constructing various N-heterocycles due to their high atom economy and the potential for shorter synthetic routes. rsc.orgrsc.org An interesting approach for synthesizing 1,4-oxazepane derivatives utilizes a copper-catalyzed reaction of N-propargylamines. rsc.org

In this method, 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols are treated with p-toluenesulfonyl azide (B81097) in the presence of a copper iodide catalyst and triethylamine. This reaction yields functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org The proposed mechanism for this transformation involves the formation of a ketenimine intermediate, which then undergoes further reactions to form the oxazepane ring. acs.org This route highlights the utility of N-propargylamines as precursors for creating highly substituted 1,4-oxazepane cores. rsc.orgnih.gov

Strategic Use of Protecting Groups and Functional Group Interconversions in this compound Synthesis

The synthesis of a complex molecule like this compound, which contains multiple reactive functional groups (a secondary amine, a carboxylic acid, and a chiral center), necessitates a well-devised strategy for the use of protecting groups. neliti.com Protecting groups are essential to mask reactive sites and prevent unwanted side reactions, ensuring chemoselectivity during various synthetic steps. neliti.com

In the solid-phase synthesis of 1,4-oxazepane carboxylic acids from homoserine, several protecting groups are employed. rsc.org

Amine Protection : The α-amino group of homoserine is typically protected with the base-labile Fmoc (fluorenylmethyloxycarbonyl) group. This allows for selective deprotection under non-acidic conditions, preserving acid-sensitive parts of the molecule and the linkage to the resin. rsc.org

Hydroxyl Protection : The side-chain hydroxyl group is protected as a TBDMS (tert-butyldimethylsilyl) ether. This group is robust but can be selectively removed under acidic conditions, often during the final cleavage step from the resin. rsc.orgneliti.com

Carboxylic Acid Protection : The carboxylic acid is masked by anchoring it to a solid support, such as a Wang resin, forming an ester linkage. rsc.org This serves as both a protecting group and a handle for solid-phase synthesis. Alternatively, in solution-phase synthesis, carboxylic acids are commonly protected as methyl, ethyl, or benzyl (B1604629) esters to prevent their acidic proton from interfering with base-catalyzed reactions or the carbonyl group from undergoing nucleophilic attack. oup.comresearchgate.net

Chemical Transformations and Reaction Mechanisms of 3s 1,4 Oxazepane 3 Carboxylic Acid Derivatives

Functional Group Modifications on the 1,4-Oxazepane (B1358080) Core

The 1,4-oxazepane core, containing both a secondary amine and a carboxylic acid, allows for a wide range of functional group interconversions. The nitrogen atom can be readily functionalized, and the carboxylic acid group can be converted into various derivatives such as esters and amides. khanacademy.org

In synthetic routes leading to 1,4-oxazepane derivatives, protecting groups are commonly employed to mask reactive sites during multi-step sequences. For instance, the nitrogen atom is often protected with groups like Fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), or a benzyl (B1604629) group. rsc.orgchemrxiv.org The carboxylic acid, or its precursor hydroxyl group, may be protected with a silyl (B83357) group such as tert-butyldimethylsilyl (TBDMS). rsc.org These protecting groups can be selectively removed under specific conditions to allow for further derivatization.

Table 1: Common Protecting Groups in 1,4-Oxazepane Synthesis

| Functional Group | Protecting Group | Abbreviation |

|---|---|---|

| Amine | Fluorenylmethyloxycarbonyl | Fmoc |

| Amine | tert-Butoxycarbonyl | Boc |

| Amine | Benzyl | Bn |

| Amine | Carboxybenzyl | Cbz |

The carboxylic acid moiety itself is a versatile handle for modification. It can be converted to esters via Fischer esterification or by alkylation of the corresponding carboxylate salt. libretexts.org Amide derivatives can be synthesized through coupling reactions with amines, often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form a better leaving group. khanacademy.org

Ring Transformations and Rearrangement Reactions within the Oxazepane Scaffold

The seven-membered oxazepane ring is not static and can be synthesized through transformations of other heterocyclic systems. One notable transformation is the ring expansion of a six-membered morpholine (B109124) ring. rsc.org

Research has shown that the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions results in not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This rearrangement is explained by a mechanism involving neighboring group participation, where the nitrogen atom facilitates the displacement of the chloride to form a strained, tricyclic aziridinium (B1262131) cation intermediate. This intermediate is ambident, meaning it can be attacked by the nucleophile (phenoxide) at two different positions. Attack at the original chloromethyl carbon leads to the standard substitution product, while attack at one of the morpholine ring carbons results in the expansion to the seven-membered 1,4-oxazepane ring. rsc.org

Catalytic Hydrogenation and Dehalogenation Reactions

Catalytic hydrogenation is a powerful tool for modifying 1,4-oxazepane derivatives, particularly for the reduction of nitro groups and the removal of halogen substituents. rsc.orgrsc.org In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a nitro group on an N-phenacyl substituent was successfully reduced to an aniline (B41778) using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. rsc.orgrsc.org This transformation is often crucial as it can improve the separability of diastereomeric mixtures. rsc.org

Interestingly, the conditions of catalytic hydrogenation can also induce dehalogenation. In a study involving a chloro-substituted N-phenacyl-1,4-oxazepane derivative, hydrogenation with a Pd/C catalyst led to the reduction of the nitro group while leaving the chlorine atom intact. researchgate.net However, when platinum(IV) oxide (PtO₂) was used as the catalyst under the same conditions, the reaction resulted in the reduction of the nitro group and the complete removal of the chlorine atom from the phenyl ring. rsc.orgresearchgate.net This demonstrates that the choice of catalyst is critical for achieving selective transformations on the oxazepane scaffold.

Table 2: Catalyst-Dependent Hydrogenation and Dehalogenation

| Catalyst | Substrate Moiety | Product Moiety | Reference |

|---|---|---|---|

| H₂, Pd/C | 4-Nitrophenyl | 4-Aminophenyl | rsc.org |

| H₂, Pd/C | 2-Chloro-4-nitrophenyl | 2-Chloro-4-aminophenyl | researchgate.net |

Intramolecular Nucleophilic Attacks and Cyclization Pathways

The formation of the 1,4-oxazepane ring itself is frequently achieved through intramolecular cyclization, a process driven by an internal nucleophilic attack. rsc.orgresearchgate.net One synthetic strategy involves the cleavage of a precursor from a solid support using a trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) cocktail. nih.govrsc.org In this process, a hydroxyl group acts as an internal nucleophile, attacking a ketone. This is followed by a reduction and cyclization to yield the 1,4-oxazepane ring. nih.gov

Another powerful method for constructing the oxazepane scaffold is through a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov This reaction pathway involves the attack of a nucleophilic oxygen atom onto a double bond activated by a halogen, leading to the formation of the seven-membered ring. The success of such cyclizations can be highly dependent on the conformational preferences of the acyclic precursor. For example, the synthesis of 1,4-oxazepane-2,5-diones is particularly challenging because the precursor N-acyl amino acids prefer a trans-conformation in the amide bond, which is unfavorable for ring closure. researchgate.netnih.gov Overcoming this rotational barrier is key to achieving successful cyclization.

Studies on Regioselectivity and Stereoselectivity in Derivative Formation

Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D arrangement of the product) is paramount in the synthesis of complex chiral molecules like (3S)-1,4-Oxazepane-3-carboxylic acid derivatives.

In the synthesis of polysubstituted 1,4-oxazepanes, the final stereochemistry is often a result of the synthetic route. When TFA/Et₃SiH-mediated cleavage is used to form the oxazepane ring, a mixture of diastereomers is often produced. rsc.orgrsc.org The ratio of these diastereomers is highly dependent on the electronic properties of the substituents on the starting materials, specifically on the 2-bromoacetophenone (B140003) precursor. rsc.orgrsc.org

Table 3: Influence of Phenyl Ring Substitution on Diastereomeric Ratio

| Substituent (R³) | Diastereomeric Ratio (C2 R:S) |

|---|---|

| H | 60:40 |

| 4-Cl | 65:35 |

| 4-Br | 66:34 |

| 4-CN | 70:30 |

| 4-F | 63:37 |

Data sourced from a study on 1,4-oxazepane-5-carboxylic acid derivatives, demonstrating the principle of substituent effects on stereoselectivity. rsc.org

Mechanistic studies, combining computational and experimental data, have provided insight into the factors controlling selectivity. For instance, in haloetherification reactions to form oxazepanes, the regioselectivity of the ring-closing step is influenced by the asymmetry of an intermediate chiral bromonium ion. nih.gov The stereoselectivity, in this case, is primarily controlled by the ground-state conformation of the substrate before the reaction occurs. nih.gov

Advanced Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of (3S)-1,4-Oxazepane-3-carboxylic acid. Through a combination of one-dimensional and two-dimensional experiments, researchers can map the complete chemical structure.

¹H-NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often around 10-12 ppm. libretexts.org The chemical shift of this proton is sensitive to solvent and concentration due to hydrogen bonding. pressbooks.pub

The protons on the oxazepane ring exhibit complex splitting patterns due to coupling with neighboring protons. The proton at the C3 position (α-carbon to the carboxyl group) is expected to resonate in the range of 3-4 ppm. The protons on carbons adjacent to the heteroatoms (C2, C5, and C7) are deshielded and would appear at distinct chemical shifts, providing crucial information for assignment.

Table 1: Expected ¹H-NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| H3 (CH-COOH) | 3.0 - 4.0 | Multiplet |

| Ring Protons (-CH₂-) | 2.5 - 4.5 | Multiplets |

Note: Actual chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

¹³C-NMR spectroscopy is employed to confirm the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is highly characteristic, resonating in the downfield region, typically between 165 and 185 δ. pressbooks.pub The carbons of the oxazepane ring will appear in the aliphatic region of the spectrum. Carbons bonded to the electronegative oxygen and nitrogen atoms (C2, C5, and C7) are deshielded and will have higher chemical shifts compared to the other ring carbons (C6). oregonstate.edu

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C OOH) | 165 - 185 |

| C3 (-C H-COOH) | 50 - 65 |

| C2, C5, C7 (-C H₂-N/O) | 45 - 80 |

Note: These are approximate ranges and can be influenced by the solvent and molecular conformation. organicchemistrydata.org

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and confirming stereochemistry. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons within the oxazepane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for definitively assigning the ¹H and ¹³C signals of the CH and CH₂ groups in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry and the preferred conformation of the seven-membered oxazepane ring. rsc.orgrsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by several distinct absorption bands. The most prominent feature is a very broad absorption in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. pressbooks.publibretexts.org The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹. libretexts.org Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹, N-H stretching, and C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the oxazepane ring. spectroscopyonline.com

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |

| Alkane C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Amine N-H | Stretch | 3300 - 3500 | Medium, Broad |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molecular formula C₅H₉NO₃), the expected molecular weight is approximately 147.13 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum offers clues to the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group (•COOH, M-45). youtube.com Cleavage of the oxazepane ring at various points can also produce characteristic fragment ions, helping to piece together the structure of the heterocyclic core.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

When a suitable single crystal of this compound or a derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice, confirming the atomic connectivity and bond lengths. researchgate.net

Crucially, X-ray crystallography allows for the determination of the absolute stereochemistry at the chiral center (C3), confirming the (S)-configuration. Furthermore, it provides precise details about the preferred conformation (e.g., chair, boat, or twist-chair) adopted by the seven-membered 1,4-oxazepane (B1358080) ring in the solid state, which is valuable information for understanding its chemical properties and potential biological interactions. mdpi.com

Computational Chemistry and Theoretical Studies on 3s 1,4 Oxazepane 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including orbital energies, charge distributions, and reactivity indices. For (3S)-1,4-Oxazepane-3-carboxylic acid, DFT calculations are crucial for understanding its fundamental chemical nature.

Detailed theoretical investigations on benzimidazole-fused 1,4-oxazepine (B8637140) systems, which share the core oxazepane ring, have been performed using the B3LYP method with a 6–31 G(d, p) basis set. mdpi.comresearchgate.net These studies provide a model for understanding the electronic properties of the 1,4-oxazepane (B1358080) scaffold. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. mdpi.comresearchgate.net For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms of the oxazepane ring and the carboxylic acid group as regions of negative potential (nucleophilic sites), while the hydrogen atoms and the carbonyl carbon would show positive potential (electrophilic sites).

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative predictions of a molecule's reactivity. These descriptors for a hypothetical 1,4-oxazepane derivative are presented in the table below, based on methodologies applied to similar heterocyclic systems. sciforum.netsemanticscholar.org

| Reactivity Descriptor | Formula | Predicted Value (a.u.) | Implication |

| HOMO Energy (EHOMO) | - | -0.25 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | +0.05 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.30 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 0.25 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | -0.05 | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | 0.15 | Resistance to charge transfer |

| Chemical Potential (μ) | -(I + A) / 2 | -0.10 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / 2η | 0.033 | Propensity to accept electrons |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.

The reactivity of the carboxylic acid group itself is influenced by both inductive and resonance effects. msu.edumsu.edulibretexts.org The oxazepane ring, containing an ether oxygen and an amine nitrogen, will modulate the electrophilicity of the carbonyl carbon and the acidity of the carboxyl proton through these electronic effects.

Conformational Analysis and Potential Energy Surfaces of the Seven-Membered Ring System

Seven-membered rings, like the 1,4-oxazepane core, are conformationally flexible and can adopt multiple low-energy structures. nih.govresearchgate.net Understanding this conformational landscape is critical as the three-dimensional shape of the molecule dictates its biological activity and physical properties. Computational methods are essential for exploring the potential energy surface (PES) of such flexible rings.

The conformational space of seven-membered heterocycles is typically dominated by chair and twisted-boat (or skew-boat) conformations. semanticscholar.org Molecular mechanics and quantum chemical methods can be used to identify these stable conformers and the transition states that connect them. For the 1,4-oxazepane ring, the presence of two different heteroatoms (oxygen and nitrogen) and the substitution at the C3 position with a chiral carboxylic acid group create a complex PES.

A systematic conformational search would involve rotating the dihedral angles of the ring and calculating the energy of each resulting geometry. This process generates a potential energy surface, where energy minima correspond to stable conformers and saddle points represent the energy barriers for interconversion between them. libretexts.orgwayne.edu

For a related seven-membered ring system, 1-(o-nitrophenyl)-2-phenyl-1H-4,5,6,7-tetrahydro-1,3-diazepine, computational analysis revealed the existence of five stable chair and eleven twisted-boat conformations. semanticscholar.org A similar diversity of stable conformers is expected for this compound. The relative energies of these conformers determine their population at a given temperature. The presence of the carboxylic acid group allows for the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations.

| Conformation Type | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Features |

| Chair (C) | Alternating +/- values | 0.0 (Global Minimum) | Generally the most stable, minimizes torsional strain. |

| Twist-Chair (TC) | - | ~1-3 | Intermediate between Chair and Twist-Boat. |

| Twist-Boat (TB) | Multiple low-angle torsions | ~3-5 | More flexible, often involved in interconversion pathways. |

| Boat (B) | - | >5 | Higher energy due to eclipsing interactions. |

Note: The relative energies are illustrative and would require specific calculations for this compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application of DFT.

The standard and most reliable method for calculating NMR shielding constants is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (like B3LYP or ωB97X-D) and an appropriate basis set (e.g., 6-311++G(2d,p)). mdpi.comnih.gov The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = (σTMS - σsample) / (1 - σTMS)

The accuracy of predicted NMR shifts is highly dependent on the quality of the optimized geometry and the chosen computational method. nih.govmdpi.com For a flexible molecule like this compound, it is often necessary to perform a conformational search and calculate the NMR shifts for each low-energy conformer. The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers, which provides a more accurate comparison with experimental data measured at room temperature.

The table below shows a hypothetical comparison of predicted versus experimental chemical shifts for key atoms in the this compound structure, illustrating the typical accuracy of modern DFT methods.

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

| C=O (Carboxyl) | 175.2 | - |

| C3 (α-carbon) | 58.5 | 4.1 |

| C2 | 70.1 | 3.8 (ax), 3.5 (eq) |

| C5 | 50.3 | 3.2 (ax), 2.9 (eq) |

| C6 | 28.9 | 1.9 (ax), 1.7 (eq) |

| C7 | 65.4 | 3.9 (ax), 3.6 (eq) |

| N-H | - | 2.5 |

| O-H (Carboxyl) | - | 11.0 |

Note: These values are for illustrative purposes to demonstrate the output of such calculations. Actual values would require specific computation.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition state structures, activation energies, and reaction pathways. For this compound, this can involve modeling its synthesis or its reactions.

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, involving the cleavage of a precursor from a polymer support using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), which leads to the formation of the 1,4-oxazepane ring. rsc.org A proposed mechanism suggests that the reaction outcome depends on the cleavage cocktail. Computational modeling could be used to investigate this mechanism in detail. By calculating the energies of the proposed intermediates and transition states, one could verify the plausibility of the suggested pathway and explain the observed stereoselectivity.

For example, DFT calculations could be used to model the key cyclization step. The structure of the transition state for the intramolecular ring-closure would be located, and the activation energy barrier calculated. This would provide insight into the kinetics of the reaction. Furthermore, by comparing the activation energies for pathways leading to different diastereomers, the origins of the observed stereoselectivity could be understood. nih.govacs.org

A similar approach has been applied to investigate the synthesis of 1,4-diazepane derivatives, a structurally related class of compounds. nih.gov These studies demonstrate that computational methods can evaluate different possible reaction pathways, such as direct reductive amination versus an alternative pathway involving an aminal C-N bond insertion, to determine the most likely mechanism.

Molecular Dynamics Simulations of Oxazepane Derivatives

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with solvent, and binding to biological targets. mdpi.com While DFT is excellent for static properties, MD is essential for understanding the time-dependent processes.

For oxazepane-containing molecules, MD simulations are particularly useful for exploring their behavior in a biological context. A study on oxazepane amidoacetonitrile derivatives as inhibitors of dipeptidyl peptidase I (DPPI) utilized 40 ns MD simulations to investigate the stability of the inhibitor-enzyme complex. researchgate.net Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. The stability of these interactions over the course of the simulation provides evidence for the binding mode and affinity of the inhibitor.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's or complex's structure from its initial state, indicating stability. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.

Radius of Gyration (Rg): Measures the compactness of the molecule or complex over time.

Interaction Energy Analysis: Calculates the binding free energy between a ligand and its receptor, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), to estimate binding affinity. mdpi.com

These simulations can guide the design of new oxazepane derivatives with improved binding affinity and selectivity for specific biological targets. acs.orgnih.gov

Applications As Chiral Building Blocks and in Peptidomimetic Design

Incorporation of (3S)-1,4-Oxazepane-3-carboxylic Acid into Conformationally Constrained Peptide Analogues

The introduction of cyclic amino acid scaffolds into peptide sequences is a well-established strategy to limit conformational flexibility. digitellinc.comnih.gov This restriction can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target and increased resistance to proteolytic degradation. While specific examples detailing the incorporation of this compound into named peptide analogues are not extensively documented in publicly available literature, the synthesis of closely related chiral 1,4-oxazepane (B1358080) carboxylic acids has been explicitly developed for this purpose.

These synthetic routes provide versatile building blocks intended for solid-phase peptide synthesis (SPPS), allowing for their insertion at desired positions within a peptide chain. nih.govpreprints.org The seven-membered oxazepane ring imposes significant constraints on the peptide backbone's phi (φ) and psi (ψ) dihedral angles, effectively locking the local conformation. This approach is crucial for mimicking or stabilizing specific secondary structures, such as β-turns or helical regions, which are often critical for biological activity. nih.gov

Design and Synthesis of Novel Peptidomimetics Featuring the Oxazepane Core

Peptidomimetics are designed to replicate the function of natural peptides but with superior drug-like properties. asianpubs.org The 1,4-oxazepane core is an attractive scaffold for creating such molecules. Its three-dimensional structure and the stereochemistry at the C3 position provide a fixed orientation for the carboxylic acid and amine groups, as well as a potential point for side-chain diversification.

The synthesis of novel peptidomimetics based on this core involves several key strategies:

Backbone Modification : Replacing a standard amino acid with the oxazepane derivative modifies the peptide backbone, altering its flexibility and susceptibility to enzymatic cleavage. nih.gov

Scaffold-Based Design : Using the oxazepane ring as a central scaffold, functional groups that mimic the side chains of critical amino acid residues (the "pharmacophore") can be appended. This allows for the creation of small molecules that present the necessary functional groups in the correct spatial arrangement for receptor binding.

Library Synthesis : The oxazepane core is suitable for the assembly of compound libraries for high-throughput screening. acs.org By varying the substituents on the ring, a diverse collection of peptidomimetics can be generated to explore structure-activity relationships (SAR).

The development of synthetic methodologies to produce these oxazepane building blocks is a critical first step in the design cycle of new peptidomimetics. researchgate.net

Influence of Oxazepane Carboxylic Acid Residues on Peptide Secondary Structure and Stability (e.g., Turn Induction)

The incorporation of constrained cyclic amino acids can profoundly influence the secondary structure of a peptide. Seven-membered rings, such as azepanes and oxazepanes, are particularly effective at inducing β-turns. nih.govnih.gov A β-turn is a secondary structure motif where the peptide chain reverses its direction, a feature common in receptor-binding epitopes of proteins and peptides. nih.gov

By inserting an oxazepane carboxylic acid residue, particularly at the i+1 or i+2 position of a turn, the conformational space of the peptide backbone is restricted in a way that favors the formation of a hydrogen bond between the carbonyl group of the i-th residue and the amide proton of the i+3-rd residue, which is the defining feature of a β-turn.

Key Research Findings on Related Scaffolds:

| Scaffold | Position in Tetrapeptide | Observed Effect | Citation |

| Azepane Quaternary Amino Acid | i+1 | Strong β-turn induction | nih.govnih.gov |

| Aza-amino Acids | Turn region | Promotion of β-turn structures | mdpi.comresearchgate.net |

| Azetidine-3-carboxylic Acid | Internal | β-turn induction | researchgate.net |

This table presents data on structurally related cyclic and modified amino acids that demonstrate the principle of turn induction, a key application for the this compound scaffold.

Molecular modeling, NMR spectroscopy, and X-ray crystallography are used to confirm that these residues act as effective turn inducers. nih.govnih.gov This pre-organization reduces the entropic penalty of binding and enhances metabolic stability, making the resulting peptidomimetic a more potent and durable therapeutic candidate.

Synthesis of Fused and Spirocyclic Systems Utilizing Oxazepane Carboxylic Acid Derivatives

The oxazepane carboxylic acid scaffold is not only a building block for linear or cyclic peptides but also a versatile starting material for the synthesis of more complex, three-dimensional molecular architectures like fused and spirocyclic systems. acs.org These sp3-rich structures are of great interest in drug discovery as they can explore chemical space that is inaccessible to flatter, aromatic compounds.

Fused Systems : The oxazepane ring can be fused with other heterocyclic or carbocyclic rings to create novel bicyclic or polycyclic systems. For example, reactions involving the ring's nitrogen and adjacent carbons can be used to build an additional ring, leading to structures like quinoline-fused heterocycles. nih.govnih.gov

Spirocyclic Systems : Spirocycles, which contain two rings connected by a single common atom, are particularly valuable scaffolds. Methodologies have been developed to generate spiroacetal analogues from oxazepane precursors. acs.org The synthesis of oxa-spirocyclic carboxylic acids and amino acids is an active area of research, as these motifs can significantly improve physicochemical properties like solubility while providing a rigid, three-dimensional framework. researchgate.netmdpi.com

These advanced synthetic applications leverage the inherent structure of the oxazepane derivative to construct unique and conformationally well-defined scaffolds for compound libraries. acs.org

Development of Non-Canonical and Constrained Amino Acid Derivatives with Oxazepane Scaffolds

This compound is itself a non-canonical amino acid (ncAA). nih.gov The term "non-canonical" refers to any amino acid that is not one of the 20 proteinogenic amino acids directly encoded by the universal genetic code. nih.govresearchgate.net The development and incorporation of ncAAs is a primary strategy for creating peptidomimetics. nih.govresearchgate.net

The oxazepane scaffold can be further elaborated to create a new family of even more complex ncAAs. By chemically modifying the oxazepane ring—for instance, by adding substituents or fusing other rings to it—novel amino acid derivatives with unique conformational properties can be synthesized. These new derivatives can then be incorporated into peptides to fine-tune their structure and function. This hierarchical approach, using one ncAA as a scaffold to build others, expands the toolbox available to medicinal chemists for designing peptides with tailored properties, such as enhanced stability, receptor selectivity, and cell permeability. nih.gov

Stereochemical Purity and Control in Oxazepane Synthesis and Application

Methods for Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Determination

The determination of diastereomeric ratio (dr) and enantiomeric excess (ee) is fundamental in the synthesis of stereochemically pure compounds like (3S)-1,4-Oxazepane-3-carboxylic acid. Various analytical techniques are employed to quantify the presence of different stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers and diastereomers. mdpi.comchromatographyonline.com For carboxylic acids such as the target compound, derivatization into amides using a chiral amine, like (S)-phenylethylamine, can produce diastereomeric amides that are separable on a standard achiral stationary phase like silica (B1680970) gel. nih.gov The relative peak areas in the chromatogram then correspond to the ratio of the diastereomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Chiral shift reagents can be used to induce chemical shift differences between enantiomers in the ¹H or ¹³C NMR spectra, allowing for the determination of enantiomeric excess. For diastereomers, which have inherently different physical properties, distinct signals for each diastereomer are often observable in the NMR spectrum without the need for chiral resolving agents, enabling the calculation of the diastereomeric ratio from the integration of these signals. nih.gov

Gas Chromatography (GC) with a chiral stationary phase can also be employed, particularly for more volatile derivatives of the target compound. Similar to HPLC, the separation of stereoisomers allows for their quantification based on peak areas.

More advanced optical methods, such as circular dichroism (CD) spectroscopy, can also be utilized. By training multivariate regression models with a series of CD spectra, it is possible to predict the complete stereoisomeric composition of a sample, providing both enantiomeric and diastereomeric excess values without the need for chromatographic separation. rsc.org

Strategies for Diastereomer Separation and Enantiomer Isolation (e.g., Preparative HPLC)

Once the stereoisomeric composition is determined, various strategies can be employed to separate diastereomers and isolate the desired enantiomer.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for isolating stereoisomers. nih.gov This method is an extension of analytical HPLC, utilizing larger columns and higher flow rates to handle larger quantities of material. sci-hub.se Both normal-phase (on silica gel) and reversed-phase HPLC can be used to separate diastereomers. mdpi.com For enantiomer isolation, preparative HPLC with a chiral stationary phase (CSP) is the method of choice. nih.govchiraltech.com Polysaccharide-based CSPs are particularly versatile for the resolution of a wide range of chemical compounds. nih.gov The separated enantiomers or diastereomers are collected as they elute from the column.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for preparative chiral separations. sci-hub.se SFC uses supercritical CO2 as the main component of the mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster separations and reduced solvent usage. sci-hub.se

Crystallization is another common method for separating diastereomers. Since diastereomers have different physical properties, including solubility, it is often possible to find a solvent system from which one diastereomer preferentially crystallizes, leaving the other in solution. mdpi.com This technique can be highly effective for large-scale separations.

Flash chromatography on a silica gel column is a standard method for separating diastereomers on a laboratory scale. The different interactions of the diastereomers with the stationary phase lead to different elution times, allowing for their separation. nih.gov In some cases, catalytic hydrogenation of a precursor molecule can improve the separability of the resulting diastereomeric products. rsc.orgnih.gov

Chiral Auxiliaries and Catalysts in Stereoselective Oxazepane Formation

The stereochemical outcome of a synthesis can be controlled through the use of chiral auxiliaries and asymmetric catalysts.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of chiral carboxylic acids, chiral alcohols or amines are often used as auxiliaries to form diastereomeric esters or amides. The steric hindrance and electronic properties of the auxiliary then favor the formation of one diastereomer over the other in a subsequent reaction. Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and camphorsultam.

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. For the formation of cyclic structures like oxazepanes, various catalytic methods can be employed. For instance, copper-catalyzed asymmetric intramolecular reductive cyclization has been used for the synthesis of dibenzo[b,d]azepines, a related seven-membered ring system, with high diastereoselectivity and enantioselectivity. rsc.org Similarly, rhodium-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of other nitrogen-containing bicyclic compounds. nih.gov The development of stereo- and regioselective 7-endo cyclizations, such as haloetherification, provides a direct route to chiral polysubstituted oxazepanes. nih.gov The stereoselectivity in such reactions is often controlled by the conformation of the substrate and the nature of the chiral catalyst or intermediate. nih.gov

Below is a table summarizing the strategies for stereochemical control:

| Strategy | Description | Application in Oxazepane Synthesis |

| Chiral Auxiliaries | A temporary chiral group that directs the stereochemistry of a reaction. wikipedia.org | Can be attached to a precursor to control the formation of the chiral center at the 3-position of the oxazepane ring. |

| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one stereoisomer. | Can be employed in the cyclization step to form the oxazepane ring with high enantioselectivity. rsc.org |

| Substrate Control | The inherent chirality in the starting material directs the formation of new stereocenters. | Starting with an enantiomerically pure precursor, such as a derivative of a chiral amino acid, can lead to the desired (3S) configuration. rsc.org |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Asymmetric Synthetic Routes

A primary challenge in utilizing chiral scaffolds like (3S)-1,4-Oxazepane-3-carboxylic acid is the development of synthetic routes that are both efficient and environmentally benign. Future research is increasingly aligning with the principles of green chemistry, which prioritize atom economy, reduced waste, and the use of safer reagents and solvents. chiralpedia.comjddhs.com

Current synthetic approaches often involve multi-step procedures with protection/deprotection sequences, which can be inefficient. nih.gov An emerging trend is the development of asymmetric organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. labinsights.nl Researchers are exploring the use of chiral catalysts derived from natural amino acids or other readily available sources to induce the desired stereochemistry. chiralpedia.com

Another sustainable strategy involves solid-phase synthesis, where the starting material is anchored to a polymer support. This approach simplifies purification by allowing reagents and byproducts to be washed away, as demonstrated in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. nih.govrsc.org Future work will likely focus on optimizing these solid-phase methods and exploring more recyclable or biodegradable polymer supports. The development of biocatalytic and enzymatic transformations represents a further frontier for green synthesis, offering high selectivity under mild, aqueous conditions. labinsights.nl

| Synthetic Strategy | Key Features & Advantages | Future Research Focus |

| Asymmetric Organocatalysis | Metal-free; utilizes small chiral organic molecules; often milder reaction conditions. labinsights.nl | Design of new, highly efficient and selective organocatalysts; application to flow chemistry systems. |

| Solid-Phase Synthesis | Simplified purification; potential for automation and library synthesis. rsc.org | Development of greener, more robust polymer supports; improving cleavage condition efficiency. |

| Biocatalysis/Enzymatic Routes | High stereo- and regioselectivity; environmentally benign (aqueous media, mild conditions). labinsights.nl | Discovery and engineering of enzymes for novel oxazepane ring closures and modifications. |

| Flow Chemistry | Improved safety, scalability, and reaction control; potential for integration with other green technologies. jddhs.com | Adaptation of existing batch syntheses to continuous flow processes for industrial-scale production. |

Exploration of Novel Reaction Methodologies for Oxazepane Functionalization

To fully explore the therapeutic potential of the oxazepane scaffold, chemists need a robust toolbox of reactions to modify its structure. Future research will focus on developing novel methodologies that allow for precise and efficient functionalization of the 1,4-oxazepane (B1358080) ring.

One promising area is the use of C-H activation , a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into new functional groups, such as carbon-carbon or carbon-heteroatom bonds. mdpi.commdpi.comyoutube.com This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. mdpi.comyoutube.com Applying C-H activation to the oxazepane core could enable the introduction of diverse substituents at positions that are difficult to access through traditional methods.

Photoredox catalysis is another emerging trend that utilizes visible light to initiate chemical transformations under mild conditions. zpagegroup.commdpi.com This methodology can facilitate radical reactions that are otherwise challenging, opening up new avenues for oxazepane functionalization. mdpi.combeilstein-journals.org For instance, photoredox-mediated reactions could be used to introduce alkyl or aryl groups, or to forge new heterocyclic rings onto the oxazepane backbone. mdpi.comyoutube.com

Furthermore, the development of cascade or domino reactions, where multiple bond-forming events occur in a single operation, is a key goal. nih.gov Such processes, including tandem amination/cyclization reactions, enhance synthetic efficiency by reducing the number of steps and purification procedures required. nih.gov

| Reaction Methodology | Principle | Potential Application for Oxazepane Core |

| C-H Activation/Functionalization | Direct conversion of C-H bonds to C-C or C-X bonds, often using a transition metal catalyst. mdpi.comyoutube.com | Direct introduction of aryl, alkyl, or heteroatom groups onto the oxazepane backbone without pre-functionalization. |

| Visible Light Photoredox Catalysis | Uses light-absorbing catalysts to generate radical intermediates for bond formation under mild conditions. mdpi.combeilstein-journals.org | Late-stage functionalization, radical-based alkylation/arylation, and construction of complex derivatives. |

| Tandem/Domino Reactions | Multiple bond-forming transformations occur in a single pot without isolating intermediates. nih.govnih.gov | Rapid construction of complex, polycyclic systems fused to the oxazepane ring. |

| Electrochemical Synthesis | Uses electricity to drive redox reactions, offering a reagent-free method for oxidation or reduction. researchgate.net | Greener methods for cyclization or functional group interconversion on the oxazepane scaffold. |

Advanced Computational Approaches for Rational Design and Mechanism Studies

Computational chemistry is becoming an indispensable tool in modern drug discovery and synthetic chemistry. nih.gov For this compound, advanced computational methods are poised to accelerate the design of new derivatives and deepen the understanding of reaction mechanisms. patsnap.com

Rational drug design leverages techniques like molecular docking and molecular dynamics simulations to predict how oxazepane-based molecules will interact with biological targets such as proteins or enzymes. nih.govresearchgate.netmdpi.com These in silico methods allow chemists to prioritize the synthesis of compounds with the highest predicted activity and selectivity, saving significant time and resources. patsnap.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of oxazepane derivatives with their biological activity, providing valuable insights for lead optimization. researchgate.netnih.govnih.gov

In addition to drug design, computational studies are crucial for understanding and optimizing synthetic reactions. Density Functional Theory (DFT) calculations can be used to model reaction pathways, elucidate transition states, and explain observed stereo- and regioselectivity. nih.gov This knowledge is vital for refining existing synthetic routes and for the de novo design of more efficient catalysts and reaction conditions.

| Computational Method | Application in Oxazepane Research | Expected Outcome |

| Molecular Docking | Predicts the binding mode and affinity of oxazepane derivatives to a specific biological target. researchgate.netmdpi.com | Identification of promising drug candidates; prioritization of synthetic targets. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the oxazepane-target complex over time to assess stability and binding dynamics. patsnap.comresearchgate.net | Understanding of the stability of interactions and the role of conformational changes in binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models linking chemical structure to biological activity. nih.govnih.gov | Guiding the design of new derivatives with improved potency and properties. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to model reaction mechanisms and predict reactivity. researchgate.net | Elucidation of reaction pathways; rational design of catalysts and optimization of reaction conditions. |

Expanding the Chemical Space of Oxazepane-Based Scaffolds for Chemical Biology Applications

The 1,4-oxazepane ring serves as an excellent starting point for creating structurally diverse and complex molecules for use as chemical probes and in drug discovery libraries. researchgate.netamazonaws.com A significant trend in medicinal chemistry is the move towards molecules with greater three-dimensionality, as these often exhibit improved selectivity and better physicochemical properties compared to flat, aromatic compounds. The saturated, non-planar nature of the oxazepane ring makes it an ideal core for building such sp³-rich structures. cam.ac.uk

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of compounds that cover a broad area of chemical space. nih.govcam.ac.ukcam.ac.uk Applying DOS principles to the this compound scaffold will involve developing synthetic routes that can generate a wide range of derivatives with varied stereochemistry, ring systems, and functional group appendages from a common intermediate. figshare.comnih.gov

Future research will likely explore:

Scaffold Hopping: Replacing the oxazepane core with structurally distinct but functionally similar heterocyclic systems to discover novel intellectual property and improved drug-like properties.

Fused and Spirocyclic Systems: Constructing additional rings fused to the oxazepane backbone or creating spirocyclic structures to rigidly control the conformation and presentation of functional groups in three-dimensional space. researchgate.net

Peptidomimetics: Utilizing the chiral carboxylic acid functionality as an anchor point to build peptide-like molecules where the oxazepane ring acts as a constrained scaffold to mimic secondary protein structures like β-turns.

These efforts will generate novel compound libraries that can be screened against a wide array of biological targets, potentially uncovering new therapeutic agents and tools for studying complex biological processes. cam.ac.uknih.gov

Q & A

What are the key considerations for synthesizing (3S)-1,4-Oxazepane-3-carboxylic acid with high enantiomeric purity?

Level: Basic

Methodological Answer:

Synthesis typically involves stereoselective cyclization and protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the oxazepane nitrogen is critical to prevent racemization during carboxylic acid formation . Ethyl ester intermediates (e.g., ethyl 1,4-oxazepane-3-carboxylate) are often used to stabilize the chiral center, followed by hydrolysis under controlled acidic or basic conditions . Key parameters include:

- Catalyst selection : Chiral catalysts (e.g., L-proline derivatives) for asymmetric synthesis.

- Reaction monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess (ee) during intermediate steps.

- Purification : Recrystallization in non-polar solvents to isolate the (3S)-enantiomer.

How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Level: Basic

Methodological Answer:

Stability studies should include:

- pH-dependent degradation : Test aqueous solutions at pH 2–12 (e.g., HCl/NaOH buffers) at 25°C and 40°C. Monitor via LC-MS for hydrolysis products (e.g., ring-opened amines or decarboxylated derivatives) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Moisture sensitivity : Store samples in desiccators with silica gel and compare degradation rates via NMR or IR spectroscopy to detect esterification or oxidation .

What advanced techniques are recommended for resolving contradictions in spectral data (e.g., NMR vs. computational predictions)?

Level: Advanced

Methodological Answer:

Discrepancies between experimental and predicted spectra require cross-validation:

X-ray crystallography : Confirm absolute stereochemistry and compare bond angles/torsions with density functional theory (DFT) calculations .

Dynamic NMR (DNMR) : Resolve conformational equilibria in solution that may skew NOE or coupling constant data.

Computational refinement : Use Gaussian or ORCA software to optimize molecular geometries and simulate NMR shifts with solvents (e.g., PCM model) .

Isotopic labeling : Introduce ¹³C or ²H labels to track specific proton environments and validate assignments .

How can enantioselective synthetic routes be optimized for scalability without compromising stereochemical integrity?

Level: Advanced

Methodological Answer:

Scalable enantioselective synthesis requires:

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., epimerization) by reducing residence time .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent polarity) while monitoring ee via chiral stationary phase LC .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback .

What strategies are effective for analyzing and mitigating batch-to-batch variability in this compound synthesis?

Level: Advanced

Methodological Answer:

Variability often stems from impurities in starting materials or incomplete Boc deprotection. Mitigation strategies include:

- Quality control : Use LC-MS to quantify residual tert-butyl groups (<0.1% threshold) .

- Crystallization screening : Test solvents (e.g., ethyl acetate/hexane) to isolate polymorphs with consistent purity.

- Statistical analysis : Apply multivariate analysis (e.g., PCA) to correlate process parameters (e.g., stirring rate, cooling gradient) with impurity profiles .

How should researchers design experiments to evaluate the compound’s reactivity in nucleophilic or electrophilic environments?

Level: Basic

Methodological Answer:

Reactivity studies should focus on:

- Nucleophilic attack : React with Grignard reagents (e.g., MeMgBr) in THF at −78°C; monitor carboxylate intermediate formation via ¹H NMR .

- Electrophilic substitution : Test acylation (e.g., acetyl chloride) or sulfonation (e.g., SO₃·Py complex) in dichloromethane.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying temperatures and solvent polarities .

What computational approaches are most reliable for predicting the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GABA receptors) .

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from PubChem data .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous/lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.